molecular formula C26H21N7O B11678264 1-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol

1-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol

Cat. No.: B11678264
M. Wt: 447.5 g/mol
InChI Key: JFIAYZDAWAEUOS-WPWMEQJKSA-N
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Description

1-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol is a complex organic compound that features a triazine ring, hydrazone linkage, and naphthol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with aniline under controlled conditions.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the triazine derivative with hydrazine hydrate.

    Coupling with Naphthol: The final step involves coupling the hydrazone derivative with naphthol under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylamino and naphthol moieties, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in chloroform for halogenation.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with halogen or alkyl groups.

Scientific Research Applications

1-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-tris(4-aminophenyl)-1,3,5-triazine: A triazine derivative with similar structural features.

    4,4’,4’'-(1,3,5-triazine-2,4,6-triyl)trianiline: Another triazine-based compound with phenylamino groups.

Uniqueness

1-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol is unique due to its combination of triazine, hydrazone, and naphthol moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H21N7O

Molecular Weight

447.5 g/mol

IUPAC Name

1-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]naphthalen-2-ol

InChI

InChI=1S/C26H21N7O/c34-23-16-15-18-9-7-8-14-21(18)22(23)17-27-33-26-31-24(28-19-10-3-1-4-11-19)30-25(32-26)29-20-12-5-2-6-13-20/h1-17,34H,(H3,28,29,30,31,32,33)/b27-17+

InChI Key

JFIAYZDAWAEUOS-WPWMEQJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=C(C=CC4=CC=CC=C43)O)NC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=C(C=CC4=CC=CC=C43)O)NC5=CC=CC=C5

Origin of Product

United States

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